

An In-Depth Technical Guide on Octahydropyrazino[2,1-c][1][2]oxazine

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Compound of Interest

Compound Name: Octahydropyrazino[2,1-c]
[1,4]oxazine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydropyrazino[2,1-c][1][2]oxazine is a heterocyclic chemical compound. This bicyclic system, containing both pyrazine and oxazine rings, serves as a scaffold in medicinal chemistry for the development of new therapeutic agents. Derivatives of this core structure have been investigated for a variety of biological activities, although detailed public research on the parent compound itself is limited. This guide provides a summary of the available information regarding its chemical identity and the biological context of related structures.

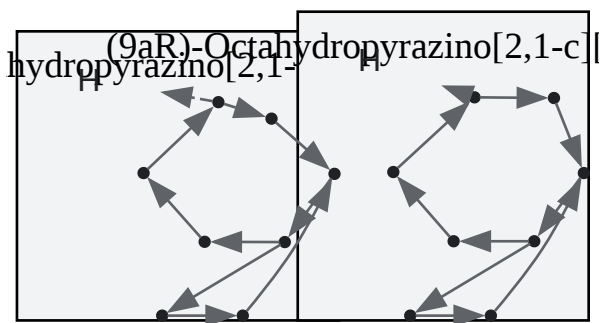
IUPAC Name and Chemical Structure

The formal IUPAC name for the racemic mixture of Octahydropyrazino[2,1-c][1][2]oxazine is 1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine. The compound exists as a pair of enantiomers due to the chiral center at the 9a position.

The two enantiomers are:

- (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine[3]
- (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine[1]

Structure:



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Caption: 2D structures of the (9aS) and (9aR) enantiomers of Octahydropyrazino[2,1-c][1,2]oxazine.

Physicochemical Data

The following table summarizes some of the computed physicochemical properties of the parent compound.

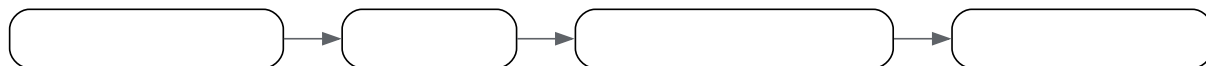
Property	Value
Molecular Formula	C ₇ H ₁₄ N ₂ O
Molecular Weight	142.20 g/mol [1]
Topological Polar Surface Area	24.5 Å ² [1]
XLogP3-AA	-0.7
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	3[1]
Rotatable Bond Count	0[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the unsubstituted Octahydropyrazino[2,1-c][1,2]oxazine core are not readily available in peer-reviewed scientific literature. However, the synthesis of related substituted derivatives has been described. For instance, 3-substituted octahydropyrido[2,1-c][1,2]oxazines have been synthesized from 2-piperidinemethanol and α-

bromoacetophenone[4]. The general approach often involves the cyclization of appropriate precursors to form the bicyclic ring system.

A general synthetic workflow for related oxazine derivatives can be conceptualized as follows:



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Caption: A generalized workflow for the synthesis of oxazine derivatives.

Biological Activities of Related Compounds

While specific biological data for the unsubstituted Octahydropyrazino[2,1-c][1][2]oxazine is scarce in the public domain, the broader class of oxazine derivatives has been investigated for various pharmacological activities.[5][6][7]

Central Nervous System (CNS) Activity

A study on 3-phenyloctahydropyrido[2,1-c][1][2]oxazine, a structurally related compound, demonstrated a depressant action on the central nervous system. This was quantified by a reduction in locomotor activity in mice, suggesting potential applications for this scaffold in developing CNS-active agents.[4]

Anticancer Activity

Derivatives of the oxazine family have shown promise as anticancer agents.[2] For example, novel octahydropyrazino[2,1-a:5,4-a']diisoquinoline derivatives, which contain a more complex fused ring system based on the pyrazino-oxazine core, have been evaluated for their cytotoxic and antiproliferative potency in breast and gastric cancer cell lines. The mechanism of action for these complex derivatives was found to be associated with the induction of apoptosis.

Antimicrobial Activity

Various oxazine derivatives have been synthesized and screened for their antimicrobial properties.[5] Studies have reported antibacterial and antifungal activity for certain substituted

oxazines, indicating the potential of this heterocyclic system in the development of new anti-infective agents.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of the core Octahydropyrazino[2,1-c][1,2]oxazine in any particular signaling pathways. Research into the biological mechanisms of action of this specific compound is required to elucidate its cellular targets and downstream effects.

Conclusion

Octahydropyrazino[2,1-c][1,2]oxazine represents a heterocyclic scaffold with potential for the development of novel therapeutic agents. While research on the unsubstituted parent compound is limited, studies on its derivatives suggest promising avenues for exploration in areas such as CNS disorders, oncology, and infectious diseases. Further investigation is needed to fully characterize the pharmacological profile of the core molecule, including detailed synthesis protocols, quantitative biological data, and elucidation of its mechanism of action at the molecular level. The information presented in this guide serves as a foundational overview for researchers and professionals in the field of drug discovery and development.

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